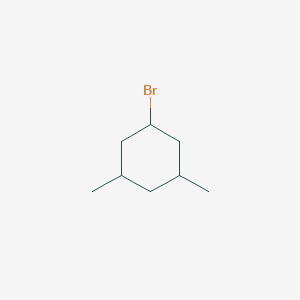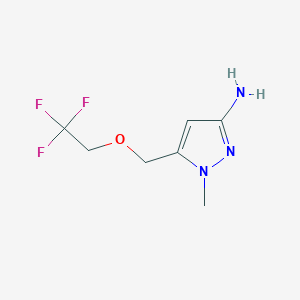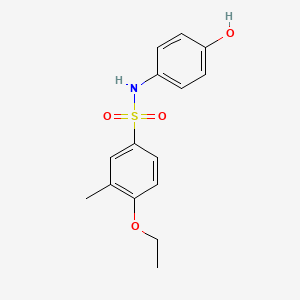
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline is a complex organic compound characterized by its unique structure, which includes bromine, sulfur, nitro, and dichloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-bromothiophenol with a suitable nitrobenzaldehyde derivative under basic conditions to form the sulfanyl intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3,5-dichloroaniline in the presence of a catalyst such as acetic acid or a Lewis acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline depends on its specific application:
Biological Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to desired therapeutic effects or material properties.
Comparison with Similar Compounds
Similar Compounds
- N-((4-((4-Chlorophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
- N-((4-((4-Methylphenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline
Uniqueness
N-((4-((4-Bromophenyl)sulfanyl)-3-nitrophenyl)methylene)-3,5-dichloroaniline is unique due to the presence of the bromine atom, which can impart distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
1-[4-(4-bromophenyl)sulfanyl-3-nitrophenyl]-N-(3,5-dichlorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c20-13-2-4-17(5-3-13)27-19-6-1-12(7-18(19)24(25)26)11-23-16-9-14(21)8-15(22)10-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYJTBEWMVJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)





![(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine](/img/structure/B2731710.png)






